MP-A08

Overview

Description

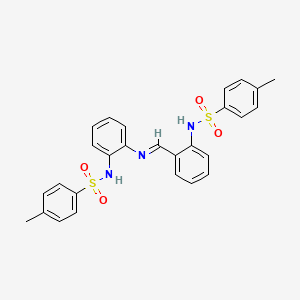

MP-A08 is a sulfonamide that consists of two moieties of 4-methyl-N-phenylbenzenesulfonamide connected to each other at position 2 by an aldimine linker. It is a ATP-competitive inhibitor of sphingosine kinase that targets both SK1 and SK2 (Ki values of 27 muM and 6.9 muM, respectively) and exhibits anti-cancer properties. It has a role as an antineoplastic agent, an apoptosis inducer, an angiogenesis inhibitor and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is a sulfonamide, a member of toluenes and an aldimine.

Mechanism of Action

Target of Action

The primary targets of 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide are sphingosine kinases 1 and 2 (SphK1 and SphK2) . These enzymes play a crucial role in the production of sphingosine-1-phosphate (S1P), a bioactive lipid with established roles in tumor initiation, progression, and chemotherapy resistance .

Mode of Action

This compound acts as an ATP-competitive inhibitor of SphK1 and SphK2 . It selectively inhibits these two enzymes over a panel of other kinases . By inhibiting these kinases, the compound reduces the generation of S1P, leading to an increase in ceramide levels .

Biochemical Pathways

The inhibition of SphK1 by this compound leads to multiple mechanisms of action. It results in the inhibition of MCL-1 through SphK1 inhibition, leading to ceramide accumulation, activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately resulting in MCL-1 degradation . This process affects the survival signaling from the S1P receptor 2 .

Pharmacokinetics

The compound’s pharmacokinetics have been improved through the use of a rationally designed liposome-based encapsulation and delivery system . This system has been shown to overcome the physicochemical challenges of the compound and enable its effective delivery for improved efficacy .

Result of Action

The compound induces caspase-dependent cell death in acute myeloid leukemia (AML) cell lines, primary AML patient cells, and leukemic progenitor/stem cells . It also reduces tumor growth in a human lung adenocarcinoma xenograft mouse model by inducing apoptosis and suppressing angiogenesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of a liposome-based delivery system can enhance the compound’s bioavailability and efficacy in different environments

Biochemical Analysis

Biochemical Properties

MP-A08 plays a crucial role in biochemical reactions by inhibiting SPHK1, which is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in S1P levels and an increase in ceramide levels, which are associated with pro-apoptotic signaling pathways . This compound interacts with various enzymes, proteins, and biomolecules, including SPHK1 and SPHK2, with Ki values of 6.9 ± 0.8 μM and 27 ± 3 μM, respectively . The nature of these interactions involves competitive inhibition at the ATP-binding site of the enzymes, thereby blocking their activity and altering downstream signaling pathways.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces mitochondrial-associated apoptosis by increasing ceramide levels and reducing S1P levels . This compound also inhibits pro-proliferative signaling pathways, leading to reduced cell growth and proliferation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the balance between ceramide and S1P, which are critical regulators of cell fate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with SPHK1 and SPHK2, leading to the inhibition of these enzymes . By blocking the ATP-binding site, this compound prevents the phosphorylation of sphingosine to S1P, resulting in decreased S1P levels and increased ceramide levels . This shift in the balance between S1P and ceramide activates pro-apoptotic signaling pathways, including the activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability may decrease in solution . Long-term studies have shown that this compound maintains its inhibitory effects on SPHK1 and SPHK2 over extended periods, leading to sustained decreases in S1P levels and increases in ceramide levels . These changes result in prolonged pro-apoptotic signaling and reduced cell proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SPHK1 and SPHK2, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting SPHK1 and SPHK2, this compound alters the balance between sphingosine, S1P, and ceramide . This modulation affects metabolic flux and metabolite levels, leading to changes in cellular signaling and function . The compound’s interactions with enzymes and cofactors in these pathways are critical for its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its bioavailability and efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for this compound’s ability to inhibit SPHK1 and SPHK2 effectively and modulate sphingolipid signaling pathways .

Biological Activity

MP-A08 is a selective sphingosine kinase (SK) inhibitor, primarily targeting SK1 and SK2, which has shown promising biological activity in various cancer models, particularly in acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and results from relevant case studies.

This compound functions as an ATP-competitive inhibitor of sphingosine kinases, leading to the modulation of sphingolipid metabolism. By inhibiting SK1 and SK2, this compound disrupts the production of sphingosine-1-phosphate (S1P), a molecule that promotes cell survival and proliferation. This inhibition results in increased levels of ceramide, which is associated with pro-apoptotic signaling.

Key Mechanisms:

- Induction of Apoptosis : this compound promotes mitochondrial-mediated apoptosis through the activation of pro-apoptotic proteins such as Noxa, Bim, and cleaved Bid .

- Integrated Stress Response : Treatment with this compound activates the PERK arm of the unfolded protein response (UPR), characterized by increased phosphorylation of eIF2α and upregulation of ATF4 and CHOP .

- Synergistic Effects : When combined with other agents like venetoclax, this compound enhances cell death in AML cell lines, suggesting a synergistic therapeutic potential .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces apoptosis in various AML cell lines. Notably, it has been shown to:

- Increase ceramide levels significantly within hours of treatment.

- Induce dose-dependent increases in eIF2α phosphorylation and expression of ATF4 and Noxa in AML cells .

In Vivo Studies

In vivo studies utilizing xenograft models have provided further insights into the efficacy of this compound:

- Xenograft Model : NOD/SCID/IL-2Rγ−/− mice injected with human primary AML cells showed significant tumor reduction following this compound treatment at a dose of 100 mg/kg .

- Combination Therapy : The combination of this compound with venetoclax resulted in enhanced anti-leukemic activity, overcoming resistance mechanisms observed in certain AML subtypes .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study on AML Resistance : A study reported that combining this compound with cytarabine showed synergistic effects against AML cells, indicating its potential to overcome drug resistance .

- Patient-Derived Samples : Analysis of patient samples revealed varying sensitivity to this compound, suggesting that individual patient characteristics may influence treatment outcomes .

Scientific Research Applications

Case Studies and Research Findings

-

Acute Myeloid Leukemia (AML)

- Study Overview : Research indicates that MP-A08 effectively induces cell death in AML cell lines by activating the integrated stress response pathway, specifically the PERK arm of the unfolded protein response (UPR) .

- Findings : In vitro studies demonstrated that this compound treatment led to significant upregulation of ATF4 and CHOP, markers of UPR activation. Additionally, this compound was shown to enhance the efficacy of venetoclax, a BCL-2 inhibitor, when delivered via liposomes .

- Synergistic Effects : When combined with cytarabine, this compound-loaded liposomes exhibited a synergistic effect against AML cells, allowing for effective treatment at significantly lower doses .

-

Lung Adenocarcinoma

- Study Overview : In a mouse xenograft model of human lung adenocarcinoma, this compound demonstrated its ability to reduce tumor growth by inducing apoptosis and inhibiting tumor angiogenesis .

- Results : The compound not only reduced tumor size but also showed promise as an experimental tool for studying sphingosine kinases as therapeutic targets .

- Glioblastoma Multiforme

Data Tables

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MP-A08 as a SPHK inhibitor, and how does it differ between SPHK1 and SPHK2 isoforms?

this compound acts as a highly selective ATP-competitive inhibitor of SPHK1, with a reported Ki value of 6.9 μM. It disrupts sphingosine-1-phosphate (S1P) synthesis by binding to the ATP-binding site of SPHK1, thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis. While primarily targeting SPHK1, evidence suggests off-target inhibition of SPHK2 at higher concentrations, which may require isoform-specific validation (e.g., siRNA knockdown or isoform-selective assays) to isolate effects .

Q. How does this compound concentration influence cellular responses in vitro, and what experimental parameters should be prioritized?

Concentration-dependent effects are critical. For example, this compound reduces endothelial cell barrier integrity at 5–40 μM, with cell index decline correlating with dose (Figure A–E in ). Researchers should:

- Use a concentration range (e.g., 5–40 μM) to capture threshold and saturation effects.

- Monitor time-dependent responses (e.g., 0–60 minutes) to assess kinetic profiles.

- Include vehicle controls and normalize data to baseline to mitigate plate-to-plate variability .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s antitumor effects?

- In vitro : Use human lung adenocarcinoma cell lines (e.g., A549) to model this compound’s pro-apoptotic effects via mitochondrial pathways.

- In vivo : Murine xenograft models are validated for assessing tumor growth inhibition, with this compound administered intraperitoneally at 10 mg/kg/day. Pair these with immunohistochemistry to quantify angiogenesis markers (e.g., VEGF) .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations to balance efficacy and cytotoxicity in heterogeneous cell populations?

- Perform dose-response curves to calculate EC50 values for target inhibition (e.g., SPHK1 activity assays).

- Use combinatorial assays (e.g., MTT for viability, Annexin V/PI for apoptosis) to identify therapeutic windows.

- Validate specificity with rescue experiments (e.g., exogenous S1P supplementation to reverse this compound effects) .

Q. How should contradictions in this compound’s reported effects across studies be addressed (e.g., barrier integrity vs. tumor suppression)?

- Variable analysis : Control for cell type (endothelial vs. cancer cells), culture conditions (e.g., serum starvation), and SPHK isoform expression levels.

- Methodological transparency : Report raw data, normalization methods, and statistical thresholds (e.g., p < 0.05 vs. p < 0.01) to enable cross-study comparisons.

- Meta-analysis : Apply tools like profile likelihood estimates to reconcile confidence intervals in disparate datasets .

Q. What strategies ensure reproducibility of this compound’s effects across laboratories?

- Adopt FAIR principles : Share raw data (cell indices, tumor volumes), protocols (e.g., dosing schedules), and analysis scripts in repositories like Zenodo.

- Use standardized buffers (e.g., ATP concentration in kinase assays) to minimize enzymatic variability.

- Document instrument calibration (e.g., xCELLigence RTCA for real-time cell monitoring) .

Q. How can researchers design ethical and statistically robust animal studies for this compound?

- Power analysis : Calculate sample sizes using prior tumor growth rates (e.g., 30% reduction in xenografts with n ≥ 6/group).

- Ethical oversight : Follow ARRIVE guidelines for humane endpoints and randomization.

- Blinded analysis : Use third-party statisticians to avoid bias in tumor measurement .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

- Area under the curve (AUC) : Quantify cumulative effects over time (Figure E in ).

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error propagation : Report SEM and confidence intervals for replicated experiments .

Q. How should research questions about this compound’s dual role in apoptosis and barrier disruption be formulated?

- Apply the PICO framework :

Properties

IUPAC Name |

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBNMYJUMAXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.